The synthesis of L162441 involves multiple steps, typically beginning with the preparation of key intermediates that are subsequently transformed into the final product. While specific detailed methodologies are proprietary and may vary, general approaches include:
L162441 has a molecular formula of and a molecular weight of approximately 633.8 g/mol. The structure features a complex arrangement that includes multiple nitrogen atoms, indicative of its function as a receptor antagonist:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the structure and purity of L162441 .
The chemical reactivity of L162441 is primarily characterized by its interactions with biological targets such as the angiotensin receptors. Key reactions include:
The detailed mechanisms by which L162441 interacts with these receptors are crucial for understanding its therapeutic efficacy .
L162441 functions as an antagonist for the angiotensin II receptors, specifically targeting AT1 and AT2 subtypes. Its mechanism can be summarized as follows:
Studies have shown that L162441 can significantly reduce blood pressure in animal models, highlighting its potential for treating hypertension .
L162441 has several scientific applications, particularly in pharmacology:
L162441 is systematically named as 2-Butyl-5-(hydroxymethyl)-1-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-carboxylic acid. This IUPAC name reflects its core structural features:
Structurally, L162441 belongs to the non-peptide biphenyltetrazole class of angiotensin II receptor blockers (ARBs). It shares the fundamental pharmacophore with pioneering ARBs like losartan:
Table 1: Structural Classification of L162441 Within Key ARBs
Compound | Core Structure | R1 Substituent | R2 Substituent | Distinct Features |
---|---|---|---|---|
L162441 | Imidazole-4-carboxylic acid | n-Butyl | Hydroxymethyl | Dual acidic groups (tetrazole + carboxylic acid) |
Losartan | Imidazole-5-methanol | n-Butyl | Chlorophenyl | First clinically approved ARB |
Valsartan | Non-heterocyclic | - | Valeryl chain | Acylated amino acid scaffold |
L162441 emerged from a transformative era in cardiovascular pharmacology:
Table 2: Key Milestones in Non-Peptide AT₁ Antagonist Development
Year | Milestone | Significance |
---|---|---|
1970s | Saralasin (peptide antagonist) | Proof-of-concept for Ang II blockade; limited by peptide instability |
1982 | S-8307/S-8308 (Takeda) | First non-peptide antagonists; imidazole-5-acetic acid scaffold |
1986 | EXP-7711/Losartan (DuPont/Merck) | Introduction of biphenyl-tetrazole; first oral ARB |
1990 | L162441 (Merck) | Carboxylic acid modification for enhanced polarity and binding |
1995+ | Clinical ARBs (Valsartan, Irbesartan, etc.) | Optimization of pharmacokinetics and receptor insurmountability |
L162441 played three pivotal roles in ARB development:
Introducing Tunable Polarity: The hydroxymethyl and carboxylic acid groups increased L162441’s polarity (cLogP ≈ 2.1 vs. losartan’s 3.8), reducing off-target CNS penetration while maintaining nanomolar AT₁ affinity (IC₅₀ = 3.2 nM). This demonstrated that controlled hydrophilicity could optimize tissue selectivity [5] [6].
Bridging First- and Second-Generation ARBs: L162441’s structural innovations directly informed:
Table 3: Impact of L162441's Molecular Features on Subsequent ARBs
Structural Feature in L162441 | Pharmacological Effect | Adopted/Improved in Later ARBs |
---|---|---|
Imidazole-4-carboxylic acid | Enhanced hydrogen bonding to AT₁ | Olmesartan medoxomil (carboxylate prodrug) |
Hydroxymethyl group | Tuned polarity and solubility | Telmisartan (hydrophobic side chain) |
n-Butyl chain at C2 | Hydrophobic interaction with AT₁ | Valsartan (isopropyl group) |
L162441 remains a benchmark in structure-activity relationship (SAR) studies, illustrating how strategic functionalization of the biphenyl-tetrazole scaffold enables precise modulation of receptor kinetics, bioavailability, and subtype selectivity [5] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7